(Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
Description
(Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a thiazolidinone derivative characterized by a 4-oxo-2-thioxothiazolidine core. The Z-configuration of the benzylidene group at position 5 and the acetamide substituent at the N3 position define its structural uniqueness. Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, antiviral, and anti-inflammatory activities, making this compound a candidate for further therapeutic exploration.
Propriétés
IUPAC Name |
N-[4-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-11(22)20-13-4-6-14(7-5-13)21-18(24)17(27-19(21)26)10-12-3-8-15(23)16(9-12)25-2/h3-10,23H,1-2H3,(H,20,22)/b17-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSOGLMPNJYZCH-YVLHZVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are key enzymes that are abnormally expressed in metabolic disorders like Diabetes mellitus (DM). These include α-glucosidase, α-amylase, PTP-1B, and DPP-4. These enzymes play crucial roles in the regulation of glucose metabolism and insulin signaling, making them excellent targets for antidiabetic drug design.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The reported compound predominantly exhibited good in-vitro DPP-4 inhibition. This inhibition can help regulate glucose metabolism and improve insulin sensitivity, thereby helping to manage blood glucose levels in diabetic patients.
Biochemical Pathways
The compound affects multiple biochemical pathways related to glucose metabolism and insulin signaling. By inhibiting the activity of α-glucosidase, α-amylase, PTP-1B, and DPP-4, it can help regulate the breakdown and absorption of carbohydrates, improve insulin sensitivity, and enhance glucose uptake.
Result of Action
The result of the compound’s action is the regulation of blood glucose levels. In particular, one of the potent compounds synthesized, Compound 56, emerged as an excellent glucose-uptake promotor via the hemi diaphragm of the rat. Moreover, the compounds demonstrated antidiabetic activity in STZ-induced diabetic animal model.
Activité Biologique
(Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a thioxothiazolidin ring, which is known for its reactivity and ability to interact with various biological targets. Recent studies have highlighted its anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , and it possesses a unique structure that allows for diverse interactions with biological systems. The presence of the hydroxy and methoxy groups enhances its reactivity and potential therapeutic effects.
Biological Activity Overview
Research indicates that (Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide exhibits significant biological activities:
-
Anti-inflammatory Properties :
- This compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. Inhibition of MMPs can lead to reduced inflammation and tissue remodeling.
-
Antimicrobial Activity :
- Similar compounds have shown promising results against various bacterial strains, surpassing the efficacy of traditional antibiotics like ampicillin. For instance, derivatives related to this compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics .
-
Anticancer Effects :
- Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, compounds with similar structural features have been tested against tumor cell lines such as Huh7 (hepatocellular carcinoma) and Caco2 (colorectal adenocarcinoma), showing IC50 values below 10 μM, indicating potent activity against these cancer types .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study evaluating the antibacterial activity of related thiazolidin derivatives found that several compounds exhibited MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive bacterial strains such as Enterobacter cloacae while demonstrating resistance against Escherichia coli . The findings suggest that structural modifications can enhance the antibacterial potency of these compounds.
Case Study: Anticancer Activity
In vitro studies on thiazolidin derivatives indicated significant inhibition of cell growth in cancer cell lines, with one study reporting an IC50 of 6 μM for a closely related compound against Caco2 cells . These results highlight the potential for further development of this class of compounds as anticancer agents.
The proposed mechanism involves interaction with specific biological targets such as enzymes or receptors. Techniques like docking studies have been employed to elucidate binding affinities and mechanisms, providing insights into how these compounds exert their biological effects.
Comparaison Avec Des Composés Similaires
Key Observations :
- The 4-hydroxy-3-methoxybenzylidene group in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated (e.g., –F in ) or purely aromatic substituents (e.g., phenylimino in ).
- The acetamide group at N3 is conserved in many analogs but varies in its attachment to heterocycles (e.g., quinazolinone in ), influencing solubility and target selectivity.
Physicochemical Properties
- Solubility: The hydroxyl and methoxy groups improve water solubility compared to non-polar analogs (e.g., ), but the thioxo group (–C=S) may reduce it slightly .
- Crystallinity : Hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯S) likely stabilize the crystal lattice, as seen in Etter’s graph-set analysis . This contrasts with halogenated analogs (e.g., ), where C–F⋯H interactions dominate.
Méthodes De Préparation
Cyclization of Thiosemicarbazide Derivatives
The reaction of 4-phenyl-3-thiosemicarbazide with ethyl 2-bromoacetate in ethanol under reflux conditions generates the thiazolidinone scaffold (yields: 70–93%). For the target compound, modification of this method involves substituting the phenyl group with a 4-acetamidophenyl moiety. Specifically, N-(4-aminophenyl)acetamide is reacted with carbon disulfide in alkaline conditions to form the corresponding thiosemicarbazide, followed by cyclization with bromoacetyl bromide in dichloromethane.
Functionalization of the Aromatic Acetamide Side Chain
The N-(4-phenyl)acetamide group is introduced via sequential nucleophilic acyl substitution and reduction:
Acetylation of 4-Nitroaniline
4-Nitroaniline reacts with acetic anhydride in pyridine at 40°C for 2 hours, yielding N-(4-nitrophenyl)acetamide (93% yield). Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, producing N-(4-aminophenyl)acetamide with >99% conversion.
Coupling to the Thiazolidinone Nitrogen
The amine undergoes nucleophilic displacement with 3-bromo-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one in DMF at 60°C for 12 hours. Triethylamine (3 equivalents) neutralizes HBr byproducts, driving the reaction to 89% completion.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Solvent Systems
Temperature Control
Impurity Management
Co-products like (E)-isomers and dimerized thiazolidinones are removed via:
- Silica gel chromatography (hexane:EtOAc 4:1 → 1:2 gradient)
- Recrystallization from ethanol-DMF (3:1), reducing impurities to <0.4%.
Spectroscopic Characterization and Quality Control
NMR Analysis
Chromatographic Purity
HPLC (C18 column, MeCN:H₂O 55:45) shows 98.2% purity at 254 nm, with retention time 12.4 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Thiosemicarbazide | 78 | 95 | 14 |
| Knoevenagel | 85 | 98 | 8 |
| Patent route | 89 | 99 | 18 |
The patent route achieves superior yield and purity but requires longer reaction times due to stringent impurity removal protocols.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems operating at 100 mL/min reduce reaction time by 40% compared to batch processes.
Solvent Recycling
Ethanol is recovered via fractional distillation (95% recovery rate), lowering production costs by 22%.
Q & A
Q. Q1. What are the key challenges in synthesizing (Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide, and how can reaction conditions be optimized?
Basic Synthesis Steps : The compound is synthesized via multi-step reactions starting from 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione. A typical procedure involves coupling with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at room temperature. Reaction progress is monitored via TLC, and the product is isolated by precipitation .
Advanced Optimization :
Critical parameters include:
- Solvent choice : DMF is preferred due to its polarity and ability to stabilize intermediates, but alternatives like acetonitrile may reduce side reactions.
- Temperature control : Room temperature minimizes decomposition of the thioxothiazolidinone core.
- Stoichiometry : A 1:1.5 molar ratio of thiazolidinedione to chloroacetylated precursor ensures high yields (~70–85%) .
Contradictions in yield reports (e.g., 65% vs. 85%) may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) .
Structural Characterization
Q. Q2. How can X-ray crystallography and computational methods resolve ambiguities in the Z-configuration of the benzylidene moiety?
Basic Characterization : 1H NMR and IR spectroscopy confirm the presence of key functional groups (e.g., acetamide C=O at ~1680 cm⁻¹, thioxo S-H stretch at ~2550 cm⁻¹) .
Q. Advanced Analysis :
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for refinement. The Z-configuration is confirmed by the dihedral angle between the benzylidene and thiazolidinone planes (<10°) .
- DFT calculations : Molecular geometry optimization at the B3LYP/6-31G(d) level validates intramolecular hydrogen bonding (e.g., O-H···S) stabilizing the Z-isomer .
Biological Activity and Mechanisms
Q. Q3. What in vitro assays are most suitable for evaluating this compound’s hypoglycemic activity, and how do results compare to structurally related derivatives?
Basic Screening :
- α-Glucosidase inhibition : IC50 values are determined spectrophotometrically using p-nitrophenyl glucopyranoside as a substrate. This compound shows IC50 = 12.3 µM, outperforming analogues without the 4-hydroxy-3-methoxybenzylidene group (IC50 > 50 µM) .
Q. Advanced Mechanistic Studies :
- Molecular docking : AutoDock Vina simulations reveal strong binding to α-glucosidase (ΔG = -9.2 kcal/mol), with key interactions involving the thioxothiazolidinone sulfur and active-site residues ASP349 and ARG439 .
- Contradictions in activity data : Discrepancies between in vitro and cell-based assays (e.g., HepG2 cells) may arise from differential membrane permeability, requiring logP optimization .
Data Contradiction and Reproducibility
Q. Q4. How can researchers reconcile conflicting reports on the stability of this compound under acidic conditions?
Basic Stability Profile : The compound is stable in neutral buffers but degrades at pH < 4, with a half-life of 2.3 hours at pH 3.0 (HPLC monitoring) .
Q. Advanced Resolution Strategies :
- Controlled hydrolysis studies : Degradation products (e.g., 4-hydroxy-3-methoxybenzoic acid) are identified via LC-MS, suggesting cleavage of the benzylidene-thiazolidinone bond.
- Contradiction source : Variability in stability assays may stem from differences in buffer composition (e.g., phosphate vs. acetate buffers) or temperature control (±2°C tolerance) .
Computational and Experimental Synergy
Q. Q5. What hybrid approaches are effective for predicting and validating this compound’s pharmacokinetic properties?
Basic ADME Profiling :
- Lipophilicity : Experimental logP = 2.1 (shake-flask method) aligns with predicted values (ChemAxon: 2.3).
- Metabolic stability : Microsomal assays show 40% remaining after 30 minutes, indicating moderate hepatic clearance .
Q. Advanced Integration :
- QSAR models : Use of 3D descriptors (e.g., WHIM, GETAWAY) improves correlation between structure and permeability (R² = 0.89).
- Machine learning : Random Forest models trained on thiazolidinone datasets predict CYP3A4-mediated metabolism with 82% accuracy, guiding structural modifications .
Crystallographic and Supramolecular Analysis
Q. Q6. How do intermolecular interactions influence the solid-state properties of this compound?
Basic Crystal Packing : X-ray data reveal a monoclinic P21/c space group with π-π stacking (3.8 Å) between benzylidene rings and hydrogen-bonded dimers (N-H···O=C) .
Q. Advanced Graph-Set Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
